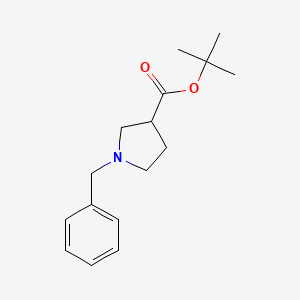

Tert-butyl 1-benzylpyrrolidine-3-carboxylate

Description

Tert-butyl 1-benzylpyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a benzyl group at the nitrogen atom (position 1) and a tert-butyl ester at position 3. This compound is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and inflammatory pathways. Its structure is characterized by steric hindrance from the tert-butyl group and aromaticity from the benzyl substituent, which influence its reactivity and physical properties. Structural elucidation of such compounds often employs X-ray crystallography, with refinement programs like SHELX playing a critical role in confirming molecular configurations .

Properties

IUPAC Name |

tert-butyl 1-benzylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)14-9-10-17(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKKEFNKRYSTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-benzylpyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 1-benzylpyrrolidine-3-carboxylate can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

Chemistry: Tert-butyl 1-benzylpyrrolidine-3-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrolidine derivatives. It serves as a model compound for understanding the interactions of pyrrolidine-based drugs with biological targets .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting neurological disorders and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 1-benzylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Molecular Structure and Physicochemical Properties

The table below compares tert-butyl 1-benzylpyrrolidine-3-carboxylate with two structurally related compounds:

Key Observations:

- Molecular Weight and Polarity: The target compound (259.3 g/mol) is smaller and less polar than the hydroxymethyl/methoxyphenyl analog (307.4 g/mol) due to fewer oxygen-containing groups. This results in higher lipophilicity, favoring solubility in organic solvents like ethyl acetate or dichloromethane.

- The hydroxymethyl and methoxyphenyl groups in the analog increase hydrogen-bonding capacity, raising polarity and aqueous solubility . The nitro and dibenzylamino groups in the third compound introduce strong electron-withdrawing and donating effects, respectively, altering reactivity in nucleophilic substitution or redox reactions .

Biological Activity

Tert-butyl 1-benzylpyrrolidine-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and a tert-butyl group, allows for diverse interactions with biological targets, making it a valuable compound for studying structure-activity relationships (SAR) and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 233.36 g/mol. The presence of the benzyl group enhances its lipophilicity, which is crucial for its interaction with various biological membranes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The benzyl group participates in hydrophobic interactions, modulating the activity of enzymes or receptors.

These interactions can lead to various biological effects, including modulation of enzymatic activity and receptor binding.

Antiviral Activity

Research has indicated that compounds related to this compound may exhibit antiviral properties. A study focused on inhibitors of influenza virus neuraminidase highlighted the potential of similar pyrrolidine derivatives to reduce cytopathogenic effects in viral infections. The effectiveness was quantified using the MTT assay, where compounds were tested for their ability to reduce viral cytopathogenicity by 50% (EC50) .

Neuropharmacological Potential

The compound has also been investigated for its neuroactive properties. Its structural features suggest interactions with neurotransmitter systems, which may influence its efficacy in treating neurological disorders. Preliminary studies indicate that it could serve as a lead compound for developing new treatments targeting conditions such as depression or anxiety .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrrolidine derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyl group enhances lipophilicity | Potential antiviral and neuroactive effects |

| Tert-butyl 3-methoxypyrrolidine-1-carboxylate | Methoxy substitution affects solubility | Limited neuropharmacological studies |

| Tert-butyl 3-hydroxypyrrolidine-1-carboxylate | Hydroxyl group may enhance polar interactions | Investigated for anti-inflammatory properties |

Case Studies

- Influenza Virus Inhibition : In a study examining novel inhibitors against influenza neuraminidase, derivatives of pyrrolidine were synthesized and tested. The results showed that certain structural modifications significantly improved their inhibitory potency against viral replication .

- Neuroactive Compound Evaluation : A recent investigation into neuroactive compounds highlighted that this compound exhibited promising results in modulating neurotransmitter systems, indicating potential therapeutic applications in neuropharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.